5-(2-ヒドロキシエトキシ)-4-オキソペンタン酸 (2,5-ジオキソピロリジン-1-イル) エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

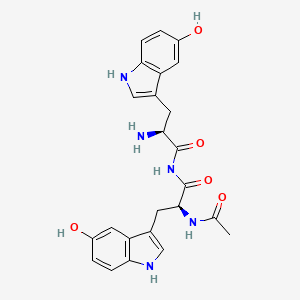

(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and an ester linkage, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.

科学的研究の応用

抗痙攣薬研究

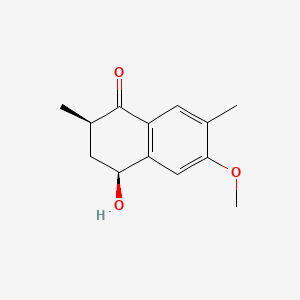

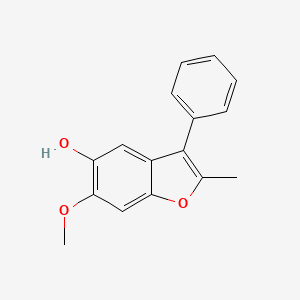

用途: この化合物は、抗痙攣薬としての可能性が研究されています。 研究者は、強力な抗痙攣作用を示す一連のハイブリッドピロリジン-2,5-ジオン誘導体を合成しました {svg_1}。

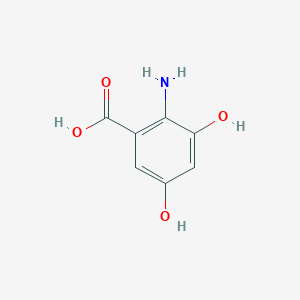

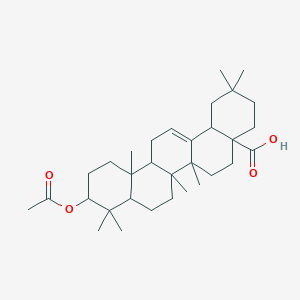

結果: 特定の化合物は、顕著な抗痙攣作用と良好な安全性プロファイルを備えており、MESの有効用量中央値(ED50)は45.6 mg/kg、6 Hz(32 mA)のED50は39.5 mg/kgでした {svg_2}.

疼痛管理

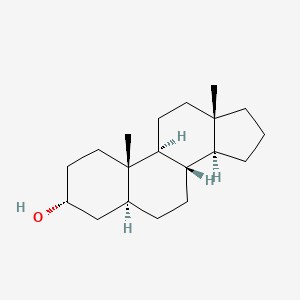

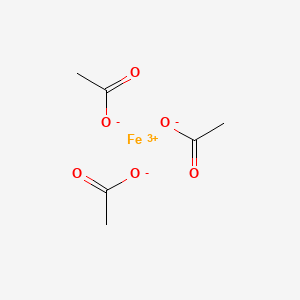

用途: 同一シリーズの化合物は、疼痛モデルにおいて活性化を示しており、疼痛管理への潜在的な用途を示唆しています {svg_3}。

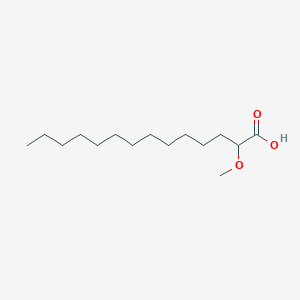

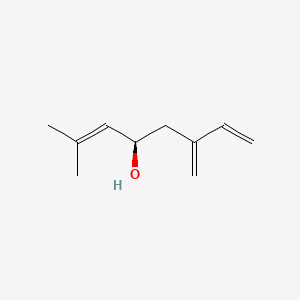

結果: これらのモデルにおいて、これらの化合物は有効であり、新規疼痛管理療法の開発における可能性を示唆しています {svg_4}.

分子合成

用途: この化合物は、生物学的に活性な分子の合成における試薬として役立ちます {svg_5}。

結果: この用途により、潜在的な生物活性を有する様々な分子の生成が促進され、合成プロセスの効率が向上します {svg_6}.

タンパク質架橋

用途: これはタンパク質架橋剤として使用され、抗体と反応してリジン残基を修飾します {svg_7}。

結果: この用途は、診断および治療剤の開発に不可欠なバイオコンジュゲーションプロセスにとって重要です {svg_8}.

作用機序

Target of Action

Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.

Mode of Action

It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.

Pharmacokinetics

Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

Esterification: The ester linkage is formed by reacting the pyrrolidinone derivative with 5-(2-hydroxyethoxy)-4-oxopentanoic acid. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent product quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the ester and pyrrolidinone rings, potentially yielding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the hydroxyethoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO

特性

CAS番号 |

78274-32-5 |

|---|---|

分子式 |

C11H15NO7 |

分子量 |

273.24 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |

InChI |

InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |

InChIキー |

OVPTZXRXNNJKSJ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |

同義語 |

methoxypolyethylene glycol succinimidylsuccinate ss-PEG |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)